1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
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Description
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Sulfonate Derivatives
Research has been conducted on various sulfonate derivatives, including the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands. These studies highlight the potential applications of sulfonate derivatives in the development of three-dimensional supramolecular assemblies, which are significant for their structural motifs and potential applications in materials science (Shankar et al., 2011).
Asymmetric Hydrogenation Catalysis
In the field of asymmetric hydrogenation, sulfonamide derivatives have been utilized as catalysts. For instance, MsDPEN-Cp*Ir(III) complexes have been applied in the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the utility of sulfonamide derivatives in producing high-value chiral alcohols with high enantioselectivity (Ohkuma et al., 2007).
Anticancer and Anti-inflammatory Applications
Methanesulfonamide derivatives have also been investigated for their potential anticancer and anti-inflammatory activities. Compounds derived from 3,4-diaryl-2-imino-4-thiazolines, upon condensation with methanesulfonyl chloride, have shown promise in screening against various human cancer cell lines and demonstrated significant anti-inflammatory activity in model studies (Sondhi et al., 2009).
Synthesis and Applications in Organic Chemistry
The role of methanesulfonic acid in organic synthesis is well-documented, including its effectiveness as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids. This demonstrates the versatility of methanesulfonate derivatives in facilitating various chemical transformations (Kumar et al., 2008).
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-5-3-2-4-10(11)8-12/h2-5,13H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRZMXDQCNGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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